Cas no 1264049-61-7 (Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate)

Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate
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- MDL: MFCD18433832
- インチ: 1S/C11H9F2N3O2/c1-18-11(17)7-5-15-16(10(7)14)9-3-2-6(12)4-8(9)13/h2-5H,14H2,1H3
- InChIKey: RYGPGISEONBLKV-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1N1C(=C(C(=O)OC)C=N1)N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 319
- トポロジー分子極性表面積: 70.1
Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB422923-1g |
Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate; . |
1264049-61-7 | 1g |
€694.20 | 2025-02-13 | ||
Chemenu | CM331846-10g |
Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate |
1264049-61-7 | 95%+ | 10g |
$5178 | 2024-08-02 | |
Enamine | EN300-18893172-1.0g |
methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate |
1264049-61-7 | 1g |
$470.0 | 2023-05-25 | ||
Enamine | EN300-18893172-2.5g |
methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate |
1264049-61-7 | 2.5g |
$923.0 | 2023-09-18 | ||
Enamine | EN300-18893172-5.0g |
methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate |
1264049-61-7 | 5g |
$1364.0 | 2023-05-25 | ||
Enamine | EN300-18893172-0.1g |
methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate |
1264049-61-7 | 0.1g |
$414.0 | 2023-09-18 | ||
Enamine | EN300-18893172-10.0g |
methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate |
1264049-61-7 | 10g |
$2024.0 | 2023-05-25 | ||
A2B Chem LLC | AJ26585-50g |
methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate |
1264049-61-7 | 95+% | 50g |
$6028.00 | 2024-04-20 | |
abcr | AB422923-10g |
Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate; . |
1264049-61-7 | 10g |
€1759.20 | 2025-02-13 | ||
abcr | AB422923-5g |
Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate; . |
1264049-61-7 | 5g |
€1390.00 | 2025-02-13 |
Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylateに関する追加情報
Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate: A Comprehensive Overview
Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate (CAS No: 1264049-61-7) is a highly specialized organic compound with significant applications in the field of agricultural chemistry and pharmaceutical research. This compound belongs to the class of pyrazole derivatives, which are well-known for their diverse biological activities and chemical versatility. The structure of this compound is characterized by a pyrazole ring system, which is a five-membered heterocycle containing two nitrogen atoms. The presence of a methyl ester group at the 4-position and an amino group at the 5-position further enhances its functional diversity.
The pyrazole ring system in Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate plays a crucial role in determining its chemical reactivity and biological activity. Pyrazoles are known for their ability to form hydrogen bonds, which makes them valuable in drug design and agrochemical development. Recent studies have highlighted the potential of this compound as a lead molecule for the development of novel pesticides and fungicides due to its unique structural features and bioactivity profiles.
The fluorine atoms at the 2,4 positions of the phenyl ring contribute to the compound's stability and lipophilicity, which are essential properties for enhancing bioavailability and persistence in agricultural applications. Fluorinated compounds are increasingly being explored in agrochemistry due to their improved efficacy and reduced environmental impact compared to traditional pesticides.
One of the most promising aspects of Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate is its potential as a herbicide. Recent research has demonstrated that this compound exhibits potent activity against a wide range of weeds, making it a strong candidate for inclusion in integrated pest management systems. Its ability to selectively target specific weed species while sparing crops has been a focal point of recent investigations.
In addition to its herbicidal properties, this compound has also shown potential as an antifungal agent. Studies have revealed that it can effectively inhibit the growth of various fungal pathogens, including those responsible for crop diseases such as Fusarium wilt and powdery mildew. This dual functionality makes it a versatile compound with applications across multiple agricultural sectors.
The synthesis of Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate involves a multi-step process that typically begins with the preparation of the pyrazole core. The introduction of substituents at specific positions on the ring is critical for achieving the desired biological activity. Researchers have explored various synthetic pathways, including nucleophilic substitution and coupling reactions, to optimize the production process and improve yields.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its binding interactions with target enzymes and receptors, paving the way for rational drug design and optimization. For instance, molecular docking studies have revealed that the amino group at position 5 plays a key role in stabilizing interactions with fungal cell membrane components.
The environmental fate and toxicity profile of Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate are critical considerations for its agricultural applications. Studies have shown that this compound undergoes rapid degradation under aerobic conditions, reducing its persistence in soil and water systems. This characteristic is particularly advantageous for minimizing ecological risks associated with long-term residue accumulation.
In conclusion, Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate (CAS No: 1264049-61-7) represents a significant advancement in the field of agrochemical development. Its unique structural features, coupled with its potent biological activities, make it a valuable tool for addressing challenges in crop protection and disease management. As research continues to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in sustainable agriculture.
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